molecular formula C14H20O2 B7997078 4-[(n-Hexyloxy)methyl]benzaldehyde

4-[(n-Hexyloxy)methyl]benzaldehyde

Cat. No.: B7997078
M. Wt: 220.31 g/mol
InChI Key: UDKZXEZARJJBBN-UHFFFAOYSA-N
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Description

4-[(n-Hexyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H18O2. It is also known as 4-n-Hexyloxybenzaldehyde. This compound is characterized by a benzaldehyde group substituted with a hexyloxy group at the para position. It is a clear, colorless to light yellow liquid that is sensitive to air .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Hexyloxy)methyl]benzaldehyde can be achieved through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 1-iodohexane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(n-Hexyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(n-Hexyloxy)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(n-Hexyloxy)methyl]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the hexyloxy group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(n-Hexyloxy)methyl]benzaldehyde is unique due to the presence of the hexyloxy group, which imparts distinct physical and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

4-(hexoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-10-16-12-14-8-6-13(11-15)7-9-14/h6-9,11H,2-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKZXEZARJJBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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